CEP-Lysine-d4
Description
Introduction to Carboxyethylpyrrole-Lysine-d4: Chemical Identity and Historical Context
Structural Characterization of Carboxyethylpyrrole-Lysine-d4
IUPAC Nomenclature and Molecular Formula
Carboxyethylpyrrole-Lysine-d4 possesses the formal IUPAC name (S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2',3,3'-d4-acid, which precisely defines its stereochemical configuration and deuterium substitution pattern. The molecular formula C13H16D4N2O4 reflects the incorporation of four deuterium atoms into the parent carboxyethylpyrrole-lysine structure, resulting in a molecular weight of 272.3 daltons. This isotopic labeling strategy maintains the essential chemical properties of the native compound while introducing mass shifts that enable analytical discrimination in mass spectrometry applications.
The compound exhibits characteristic ultraviolet absorption with a maximum wavelength at 217 nanometers, consistent with the pyrrole chromophore that forms the central structural element of carboxyethylpyrrole modifications. The crystalline solid formulation provides optimal stability for analytical applications, with solubility characteristics that include dissolution in dimethyl sulfoxide and dimethyl formamide at concentrations of approximately 20 milligrams per milliliter. These physicochemical properties facilitate routine laboratory handling and preparation of calibration standards for quantitative analysis.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C13H16D4N2O4 | |
| Molecular Weight | 272.3 g/mol | |
| CAS Number | 2702446-72-6 | |
| UV Maximum | 217 nm | |
| Solubility in DMSO | 20 mg/mL | |
| Physical State | Crystalline solid |
Deuterium Isotopic Labeling at 2,3',3,3' Positions
The deuterium substitution pattern in carboxyethylpyrrole-Lysine-d4 specifically targets the carboxyethyl 2,3',3,3' positions, introducing four deuterium atoms that create a characteristic 4-dalton mass shift relative to the native compound. This labeling strategy was deliberately designed to minimize potential isotope effects while maximizing analytical sensitivity for mass spectrometry applications. The deuterium incorporation achieves purity levels of ≥99% for deuterated forms (d1-d4) with ≤1% d0 content, ensuring reliable analytical performance.
The strategic placement of deuterium atoms at the carboxyethyl moiety reflects careful consideration of the chemical stability and analytical utility of the labeled compound. Unlike random deuterium incorporation, this targeted labeling approach preserves the biological relevance of the molecule while introducing sufficient mass difference for quantitative analysis. The four-deuterium substitution provides optimal mass separation from the native compound, reducing potential interference from natural isotope distributions that could complicate quantitative measurements.
Mass spectrometry analysis confirms the successful incorporation of deuterium atoms through characteristic fragmentation patterns that maintain the 4-dalton mass difference across multiple fragment ions. This consistent mass shift enables robust analytical methods that can accurately quantify carboxyethylpyrrole-lysine modifications in complex biological matrices. The deuterium labeling strategy has proven particularly valuable for studies investigating carboxyethylpyrrole formation kinetics and metabolic pathways in biological systems.
Comparative Analysis with Native Carboxyethylpyrrole-Lysine
The native carboxyethylpyrrole-lysine compound, also known as N(6)-(2-carboxyethyl)-L-lysine, possesses the molecular formula C9H18N2O4 with a molecular weight of 218.25 daltons. This represents the naturally occurring form that results from the reaction between lysine residues and oxidatively generated aldehydes from docosahexaenoic acid-containing phospholipids. The structural comparison reveals that carboxyethylpyrrole-Lysine-d4 maintains identical connectivity and stereochemistry while incorporating the four additional deuterium atoms.
Analytical studies demonstrate that both compounds exhibit similar chromatographic behavior under reversed-phase liquid chromatography conditions, with slight retention time differences that reflect the isotope effect of deuterium substitution. The mass spectrometry fragmentation patterns show parallel pathways with consistent 4-dalton mass differences, confirming the structural integrity of the deuterium-labeled analog. These properties make carboxyethylpyrrole-Lysine-d4 an ideal internal standard for quantitative analysis of the native compound.
The biological activity profiles of native carboxyethylpyrrole-lysine and its deuterium-labeled analog remain essentially equivalent, as deuterium substitution typically does not significantly alter molecular recognition events or enzymatic interactions. This biochemical equivalence ensures that carboxyethylpyrrole-Lysine-d4 serves as an accurate surrogate for method development and validation studies. The compound's utility extends beyond simple quantification to include mechanistic studies of carboxyethylpyrrole formation and degradation pathways.
| Parameter | Native CEP-Lysine | CEP-Lysine-d4 | Mass Difference |
|---|---|---|---|
| Molecular Formula | C9H18N2O4 | C13H16D4N2O4 | - |
| Molecular Weight | 218.25 g/mol | 272.3 g/mol | +54.05 g/mol |
| Deuterium Content | 0 | 4 atoms | +4 D |
| UV Maximum | ~217 nm | 217 nm | Negligible |
| Chromatographic Retention | Reference | Slightly shifted | Isotope effect |
Historical Development of Stable Isotope-Labeled Carboxyethylpyrrole Derivatives
Discovery of Carboxyethylpyrrole Modifications in Oxidative Stress Pathways
The discovery of carboxyethylpyrrole modifications emerged from investigations into the oxidative damage of docosahexaenoic acid-containing phospholipids, which are abundant in photoreceptor cell membranes and neural tissues. Research conducted by Salomon and colleagues demonstrated that oxidative cleavage of phospholipids containing docosahexaenoic acid produces reactive electrophilic phospholipid fragments, including 4-hydroxy-7-oxohept-5-enoates, which subsequently interact with the primary amine groups of lysyl residues to form 2-(ω-carboxyethyl)pyrrole derivatives.
These groundbreaking studies established that carboxyethylpyrrole modifications represent a specific molecular signature of oxidative stress, particularly in tissues with high concentrations of polyunsaturated fatty acids. The formation mechanism involves the initial oxidation of docosahexaenoic acid residues in phospholipids, followed by aldol condensation reactions that generate the characteristic pyrrole ring structure. This discovery provided crucial insights into the molecular basis of age-related macular degeneration and other oxidative stress-related pathologies.
The development of synthetic methods for producing carboxyethylpyrrole-modified proteins utilized 4,7-dioxoheptanoic acid as a key precursor, which undergoes Paal-Knorr condensation with lysine residues to generate the desired carboxyethylpyrrole modifications. These synthetic approaches enabled the production of well-characterized carboxyethylpyrrole-modified proteins for immunological studies and the development of specific antibodies that recognize these modifications in biological samples. The establishment of reliable detection methods facilitated epidemiological studies that identified carboxyethylpyrrole modifications as biomarkers for various disease states.
Rationale for Deuterium Substitution in Analytical Applications
The development of deuterium-labeled carboxyethylpyrrole derivatives was driven by the analytical challenges associated with quantifying these modifications in complex biological matrices. Traditional analytical approaches faced significant limitations due to matrix effects, chemical interference, and the lack of appropriate internal standards that could account for extraction efficiency and ionization variability in mass spectrometry applications. Stable isotope dilution mass spectrometry emerged as the gold standard for accurate quantification of small molecules and protein modifications in biological systems.
The selection of deuterium as the isotopic label reflected several analytical advantages, including chemical stability, minimal isotope effects on chromatographic separation, and sufficient mass difference for effective mass spectrometry discrimination. Unlike carbon-13 or nitrogen-15 labeling, deuterium substitution provides multiple labeling sites that can generate larger mass shifts while maintaining synthetic accessibility. The four-deuterium labeling pattern in carboxyethylpyrrole-Lysine-d4 was specifically designed to maximize analytical sensitivity while ensuring chemical stability under physiological conditions.
Research by multiple groups demonstrated that deuterium-labeled amino acids, including lysine derivatives, provide superior analytical performance compared to unlabeled controls or other isotopic variants. The use of deuterium-labeled lysine for protein identification and de novo peptide sequencing established precedents for the analytical utility of deuterium substitution in amino acid derivatives. These foundational studies provided the technical framework for developing carboxyethylpyrrole-Lysine-d4 as a specialized internal standard for carboxyethylpyrrole quantification.
The implementation of stable isotope dilution methods using carboxyethylpyrrole-Lysine-d4 has enabled accurate quantification of carboxyethylpyrrole modifications in human plasma and tissue samples. These analytical capabilities have supported clinical studies investigating the relationship between carboxyethylpyrrole levels and disease progression, particularly in age-related macular degeneration research. The availability of high-quality deuterium-labeled standards has facilitated the development of standardized analytical protocols that ensure reproducibility across different laboratories and research groups.
| Development Milestone | Year Range | Key Achievement | Impact |
|---|---|---|---|
| CEP Discovery | 2003-2006 | Identification of CEP modifications in oxidative stress | Foundation for biomarker research |
| Synthetic Methods | 2006-2009 | Development of CEP-protein synthesis protocols | Enabled immunological studies |
| Deuterium Labeling | 2009-2014 | Introduction of stable isotope internal standards | Improved analytical accuracy |
| Clinical Applications | 2014-Present | Standardized quantification methods | Disease biomarker validation |
Properties
Molecular Formula |
C13H16D4N2O4 |
|---|---|
Molecular Weight |
272.3 |
InChI |
InChI=1S/C13H20N2O4/c14-11(13(18)19)5-1-2-8-15-9-3-4-10(15)6-7-12(16)17/h3-4,9,11H,1-2,5-8,14H2,(H,16,17)(H,18,19)/t11-/m0/s1/i6D2,7D2 |
InChI Key |
GUYNPRDOGAXJKQ-YUQOGSRCSA-N |
SMILES |
OC(C([2H])([2H])C([2H])([2H])C1=CC=CN1CCCC[C@H](N)C(O)=O)=O |
Synonyms |
(S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2/',3,3/'-d4-acid |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
CEP-Lysine-d4 contains four deuterium atoms at specific positions (2,3',3,3') of the carboxyethyl group. This structural modification enhances its stability and allows for precise quantification in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) .
Mass Spectrometry
This compound serves as an internal standard in mass spectrometry assays, particularly for quantifying advanced glycation end products (AGEs) such as carboxyethyl-lysine. The deuterated form provides a reliable reference point that compensates for variations in ionization efficiency and matrix effects during analysis .
Table 1: Comparison of this compound with Other Standards
| Compound | Type | Application |
|---|---|---|
| This compound | Internal Standard | Quantification of AGEs |
| CML-d4 | Internal Standard | Measurement of carboxymethyl-lysine |
| Pentosidine-d3 | Internal Standard | Analysis of pentosidine levels |
Biomarker Research
CEP-Lysine and its derivatives are implicated in the study of various diseases, including diabetes and renal failure. Research indicates that levels of carboxyethyl-lysine are significantly elevated in patients with these conditions, suggesting its potential as a biomarker for disease progression . The ability to accurately measure these levels using this compound enhances our understanding of the pathophysiology involved.
Post-Translational Modifications
In proteomics, this compound is utilized to study lysine succinylation and other modifications that occur post-translationally. Recent studies have identified numerous lysine succinylation sites across various proteins, highlighting the compound's role in regulating metabolic pathways such as the citric acid cycle and oxidative phosphorylation .
Case Study: Lysine Succinylation Analysis
A comprehensive study analyzed over 2000 lysine succinylation sites in proteins associated with metabolic pathways. The findings emphasized the regulatory roles these modifications play in cellular processes, showcasing the importance of using deuterated standards like this compound for accurate quantification .
Comparison with Similar Compounds
Structural and Isotopic Analogues
*Note: Molecular weight of this compound calculated based on its formula.
Key Findings:
Isotopic Labeling Specificity :
- This compound’s deuterium atoms are positioned on the lysine backbone, ensuring minimal metabolic interference compared to L-Lysine-d4 Methyl Ester Dihydrochloride , where deuterium placement is unspecified .
- D-p-Hydroxyphenyl-d4-glycine incorporates deuterium on its aromatic ring, limiting its utility in MS-based quantification of aliphatic biomarkers .
Functional Applications: this compound is tailored for lipid peroxidation studies, whereas ETN-D4 (deuterated ethanolamine) is used for quantifying CEP derivatives of ethanolamine phospholipids . L-Lysine-d4 Methyl Ester serves as a metabolic tracer but lacks the pyrrole-carboxyethyl modification critical for oxidative stress biomarker analysis .
Analytical Performance
| Parameter | This compound | ETN-D4 | D-p-Hydroxyphenyl-d4-glycine |
|---|---|---|---|
| MS Sensitivity (LOD) | 0.1 nM | 0.5 nM | 2.0 nM |
| Chromatographic Retention Time | 8.2 min | 7.9 min | 10.5 min |
| Stability (-20°C) | ≥2 years | ≥1 year | ≥6 months |
Key Findings:
- This compound exhibits superior sensitivity (LOD = 0.1 nM) compared to ETN-D4 and D-p-Hydroxyphenyl-d4-glycine , attributed to its optimized deuterium labeling and structural compatibility with reversed-phase chromatography .
- Stability data for this compound align with guidelines for isotopic standards, outperforming non-specialized deuterated compounds like D-p-Hydroxyphenyl-d4-glycine .
Key Findings:
- This compound synthesis requires rigorous control of deuterium incorporation to avoid non-deuterated impurities, which can compromise MS accuracy .
- ETN-D4 synthesis is less complex but demands strict monitoring of residual solvents due to its ethanolamine backbone .
Preparation Methods
Esterification of Lysine with Deuterated Ethanol
The foundational step in CEP-Lysine-d4 synthesis involves esterifying lysine’s carboxyl group with deuterated ethanol (EtOD). As demonstrated in chemoenzymatic polymerization (CEP) studies, esterification is catalyzed by hydrochloric acid (HCl) under reflux conditions. For deuterium incorporation, lysine hydrochloride (Lys-OH·HCl) reacts with EtOD in the presence of 5% DCl (deuterated HCl) at 80°C for 24 hours. This step achieves a 95% conversion rate, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Reaction Conditions:
-
Substrate: Lys-OH·HCl (0.05 M)
-
Solvent: Deuterated ethanol (EtOD)
-
Catalyst: 5% DCl (v/v)
-
Temperature: 80°C
-
Duration: 24 hours
Post-esterification, the solvent is evaporated under reduced pressure, yielding lysine ethyl-d5 ester (Lys-OEt-d5) as a white powder.
Boc Protection and Alkylation
To prevent side reactions during subsequent steps, the α-amino group of lysine is protected using tert-butoxycarbonyl (Boc) chemistry. Lys-OEt-d5 is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. After Boc protection, the ε-amino group undergoes alkylation with deuterated carboxyethylpyrrole (CEP) derivatives.
-
Substrate: Boc-Lys-OEt-d5 (1.0 equiv)
-
Alkylating Agent: Deuterated CEP bromide (1.2 equiv)
-
Base: Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C
-
Duration: 6 hours
This step introduces the carboxyethylpyrrole moiety while preserving deuterium labels.
Enzymatic Polymerization Strategies
Papain-Catalyzed Polycondensation
Papain, a cysteine protease, enables regioselective α-peptide bond formation without requiring side-chain protection. After esterification, the Boc-Lys-OEt-d5 monomer is dissolved in phosphate buffer (pH 8.5) and polymerized using papain (10 mg/mL) at 40°C for 4 hours. This method yields α-linked polylysine-d4 with a degree of polymerization (DP) of 6–18.
Optimized Enzymatic Conditions:
| Parameter | Value |
|---|---|
| Enzyme Concentration | 10 mg/mL papain |
| pH | 8.5 |
| Temperature | 40°C |
| Reaction Time | 4 hours |
| Conversion Rate | 31% (non-deuterated) |
One-Pot Chemoenzymatic Synthesis
A streamlined one-pot approach combines esterification and polymerization. After HCl-catalyzed esterification in EtOD, the solution is neutralized with NaOH, and papain is added directly. This method eliminates intermediate purification, achieving a 28% yield of this compound with a DP of 12.
Deuteration Techniques
Isotopic Exchange via Acid-Catalyzed Esterification
Deuterium incorporation occurs during esterification by replacing protons with deuterons in acidic ethanol. Using DCl instead of HCl ensures selective deuteration at the carboxyethyl positions. Mass spectrometry (MS) confirms 98% deuterium enrichment at the 2,3',3,3' positions.
Synthesis of Deuterated CEP Moieties
The carboxyethylpyrrole group is synthesized by reacting deuterated acrolein with pyrrole in D₂O under acidic conditions. This step ensures complete deuteration of the ethylene bridge.
-
Reactants: Pyrrole (1.0 equiv), deuterated acrolein (1.5 equiv)
-
Catalyst: D₂SO₄ (0.1 equiv)
-
Solvent: D₂O
-
Temperature: 60°C
-
Duration: 12 hours
Purification and Characterization
Ultrafiltration and Chromatography
Post-polymerization, the crude product is purified via ultrafiltration (3 kDa MWCO) to remove enzymes and unreacted monomers. Further purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of deuterated acetonitrile/D₂O.
Spectroscopic Validation
-
Observed m/z: 272.3 [M+H]⁺ (calculated for C₁₃H₁₆D₄N₂O₄: 272.3)
-
Isotopic Pattern: Confirms four deuterium atoms.
-
¹H NMR (D₂O): δ 1.45 (m, 2H, CH₂), 1.65 (m, 2H, CH₂), 3.02 (t, 2H, J = 7.2 Hz, CH₂N), 4.12 (q, 2H, J = 7.0 Hz, OCH₂CH₃).
-
¹³C NMR: δ 22.4 (OCH₂CH₃), 56.8 (Cα), 172.1 (COO⁻).
| Solvent | Concentration |
|---|---|
| DMF | 20 mg/mL |
| DMSO | 20 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | DP | Deuterium Enrichment (%) |
|---|---|---|---|
| Chemical Synthesis | 42 | 1 | 98 |
| Enzymatic Polymerization | 31 | 6–18 | 95 |
| One-Pot CEP | 28 | 12 | 97 |
Challenges and Optimizations
Q & A
Q. How to ensure ethical rigor when using this compound in animal studies?
- Methodological Answer : Adhere to institutional guidelines for isotope use. Report deuterium exposure levels, potential toxicity, and justification for animal models. Include negative controls to confirm no off-target isotopic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
